BDP9066
Description
Overview of RhoGTPase Family and Actin-Myosin Cytoskeleton Regulation in Cellular Processes
The Rho family of small GTP-binding proteins (Rho GTPases) are master regulators of the actin-myosin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell shape, motility, and adhesion. scbt.compsu.edu These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. tandfonline.com This switching mechanism allows them to receive signals from the cell's exterior and translate them into specific cellular responses by interacting with a variety of downstream effector proteins. mdpi.com
The major members of the Rho GTPase family in mammals include RhoA, Rac1, and Cdc42, each controlling distinct aspects of cytoskeletal organization. mdpi.commolbiolcell.org RhoA is primarily involved in the formation of contractile actin-myosin bundles known as stress fibers. psu.edumolbiolcell.org Rac1 activation leads to the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell, while Cdc42 activation results in the formation of filopodia, which are slender, finger-like projections. molbiolcell.orgresearchgate.net Through the coordinated action of these GTPases and their effectors, the cell can precisely control the assembly and contractility of the actin-myosin cytoskeleton to drive processes such as cell migration, cell division, and tissue morphogenesis. psu.edumdpi.comnih.gov
Characterization of MRCK Isoforms (MRCKα, MRCKβ, MRCKγ) and Their Functional Overlap with Related Kinases (e.g., ROCK1, ROCK2)
Within the DMPK (dystrophia myotonica protein kinase) family, the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKs) are key effectors of Cdc42. nih.govresearchgate.net In humans, there are three MRCK isoforms: MRCKα, MRCKβ, and MRCKγ. nih.govmdpi.com MRCKα and MRCKβ are widely expressed across various tissues, while MRCKγ expression is more restricted, primarily to muscle tissue. researchgate.netmedchemexpress.com These isoforms are large, multi-domain proteins of approximately 190 kDa. nih.govcancertools.org
MRCKα and MRCKβ share a high degree of sequence similarity, with about 80% identity in their kinase domains. semanticscholar.org This homology extends to the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), which are effectors of RhoA. nih.govplos.org The kinase domains of MRCK and ROCK share approximately 45-50% sequence identity, which results in a significant overlap in their substrate specificity. plos.org Both MRCK and ROCK kinases can phosphorylate several common substrates to regulate actin-myosin contractility, including the myosin light chain 2 (MLC2) and the myosin phosphatase target subunit 1 (MYPT1). plos.orgnih.govresearchgate.net
Despite this overlap, MRCK and ROCK kinases have distinct regulatory mechanisms and subcellular localizations, suggesting they perform non-redundant functions. nih.gov MRCK is primarily activated by Cdc42 and localizes to actin-myosin structures near the plasma membrane, whereas ROCK is activated by RhoA and can be found throughout the cell. nih.gov This spatial separation likely contributes to their distinct roles in regulating the cytoskeleton.
Role of MRCK Kinases in Cellular Motility, Invasion, and Cytoskeletal Dynamics
MRCK kinases are pivotal in orchestrating the dynamic changes in the actin-myosin cytoskeleton that are required for cell motility and invasion. nih.govnih.gov As downstream effectors of Cdc42, MRCKs promote actin-myosin contractility. researchgate.netnih.gov This is achieved through the phosphorylation of key substrates. nih.govmdpi.com
One of the primary mechanisms by which MRCK influences contractility is through the phosphorylation of MLC2, which promotes the assembly of actin-myosin filaments. nih.govresearchgate.net Additionally, MRCK can phosphorylate and inhibit MYPT1, a subunit of the myosin light chain phosphatase complex, which further enhances MLC phosphorylation by preventing its dephosphorylation. nih.govmdpi.com MRCKα has also been shown to phosphorylate and activate LIM kinases (LIMK1 and LIMK2), which in turn phosphorylate and inactivate cofilin, a protein that severs actin filaments. nih.gov This leads to the stabilization of actin filaments and further promotes contractility. nih.govresearchgate.net
The role of MRCK in cell motility is particularly evident in the context of cancer cell invasion. nih.govresearchgate.net Studies have shown that MRCK signaling is essential for the invasion of breast cancer cells and squamous cell carcinoma cells through three-dimensional matrices. nih.govcancertools.org In some contexts, MRCK and ROCK signaling pathways cooperate to drive cell invasion. For instance, some cancer cells can switch between a Rho-ROCK-dependent rounded morphology and a Cdc42-MRCK-dependent elongated morphology to navigate through different environments. nih.govtandfonline.com
Rationale for MRCK Kinase Inhibition as a Therapeutic Strategy in Disease Contexts
The critical role of MRCK kinases in promoting cell motility and invasion, particularly in cancer, has made them an attractive target for therapeutic intervention. nih.govmedchemexpress.com Elevated expression of MRCK has been observed in various cancers, including glioma, skin, and ovarian cancers, and has been linked to poor patient prognosis. nih.govcancertools.org Therefore, inhibiting MRCK activity is a promising strategy to impede tumor growth and metastasis. nih.govnih.gov
The development of potent and selective small-molecule inhibitors of MRCK has been a significant step forward in validating this therapeutic approach. nih.govresearchgate.net Compounds such as BDP9066 have demonstrated the ability to reduce substrate phosphorylation, leading to changes in cancer cell morphology and a decrease in their motility and invasive capabilities. nih.govutoronto.ca In preclinical models of skin cancer, topical application of this compound has been shown to reduce tumor growth. nih.gov
Furthermore, in some disease contexts, the combined inhibition of both MRCK and ROCK kinases may offer a more effective therapeutic strategy than targeting either kinase alone. plos.orgnih.gov This is because cancer cells can sometimes compensate for the inhibition of one pathway by upregulating the other. researchgate.net However, the development of highly selective MRCK inhibitors like this compound provides a valuable tool to dissect the specific roles of MRCK in disease and to develop more targeted therapies. nih.govresearchgate.net
This compound: A Potent and Selective MRCK Inhibitor
This compound has emerged as a highly potent and selective inhibitor of MRCKα and MRCKβ. medchemexpress.comcaymanchem.com Its discovery has provided a crucial chemical tool to investigate the specific functions of MRCK in both normal physiology and disease. nih.govresearchgate.net
| Target | IC50/Ki Value | Assay | Reference |
|---|---|---|---|
| MRCKα | Ki = 0.0136 nM | In-house determination | medchemexpress.comcaymanchem.com |
| MRCKβ | Ki = 0.0233 nM | In-house determination | medchemexpress.comcaymanchem.com |
| MRCKβ | IC50 = 64 nM | In SCC12 cells | medchemexpress.commedkoo.com |
| ROCK1 | Ki = 18.4 nM | In-house determination | caymanchem.com |
| ROCK2 | Ki = 5.38 nM | In-house determination | caymanchem.com |
This compound demonstrates significant selectivity for MRCK isoforms over the closely related ROCK kinases. caymanchem.com This selectivity is crucial for minimizing off-target effects and for specifically probing the functions of MRCK. In cellular assays, this compound has been shown to inhibit the phosphorylation of the MRCK substrate MLC2 and to block the motility and invasion of squamous cell carcinoma cells. medchemexpress.comcaymanchem.com These findings underscore the potential of this compound as a therapeutic agent for cancers where MRCK signaling is a key driver of disease progression. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSMLDRSQFVHG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Characterization of Bdp9066 As a Selective Mrck Inhibitor
Identification of BDP9066 from Fragment Libraries
The initial discovery of this compound stemmed from a fragment-based drug discovery (FBDD) campaign. utoronto.cafrontiersin.orgopenaccessjournals.comwiley.com This approach utilizes libraries of small, low-molecular-weight molecules, or "fragments," to identify starting points for drug development. frontiersin.orgopenaccessjournals.com Researchers screened a focused fragment library using a biochemical assay for MRCKβ. researchgate.netresearchgate.net This screening process successfully identified a ligand-efficient 7-azaindole-3-carbonitrile fragment as a promising hit. researchgate.netresearchgate.net This initial fragment served as the foundational chemical scaffold for the development of more potent and selective inhibitors. researchgate.net
Structure-Guided Medicinal Chemistry Approaches in this compound Development
Following the identification of the 7-azaindole-3-carbonitrile hit, a structure-guided medicinal chemistry effort was initiated to enhance its properties. researchgate.netresearchgate.net This process involves using the three-dimensional structural information of the target protein to guide the chemical modification of the initial fragment. core.ac.uk Through the "structure-guided elaboration" of the fragment hit, chemists synthesized derivatives with improved potency and selectivity for MRCK. researchgate.netresearchgate.net This optimization process, which prioritized MRCK selectivity, ultimately led to the development of this compound. researchgate.net A detailed analysis of its binding mode revealed specific interactions within the ATP-binding site of the kinase, including the orientation of its spiro moiety. researchgate.net
In Vitro Biochemical Assays for MRCK Inhibition by this compound
In vitro biochemical assays were conducted to determine the inhibitory potency of this compound against the two isoforms of MRCK. The compound demonstrated potent inhibition of both MRCKα and MRCKβ. researchgate.netnih.gov
| Kinase Target | IC₅₀ (nM) |
| MRCKα | 2.8 |
| MRCKβ | 1.3 |
| Data sourced from Unbekandt M, et al. Cancer Res. 2018. researchgate.net |
A key objective in the development of this compound was to ensure high selectivity for MRCK over other kinases, particularly the closely related Rho-associated coiled-coil (ROCK) kinases. cancer-research-network.comresearchgate.net this compound was found to be markedly selective, showing over 100-fold greater selectivity for MRCKβ compared to ROCK1 or ROCK2. cancer-research-network.com Comprehensive kinase profiling confirmed that this compound is a highly specific inhibitor of MRCK. cancer-research-network.comijbs.com
| Kinase Target | IC₅₀ (nM) | Selectivity vs. MRCKβ |
| MRCKβ | 1.3 | 1x |
| MRCKα | 2.8 | 2.2x |
| ROCK1 | >10,000 | >7692x |
| ROCK2 | >10,000 | >7692x |
| Data sourced from Unbekandt M, et al. Cancer Res. 2018. researchgate.net |
MRCKs function by phosphorylating downstream substrates, which promotes the generation of contractile forces within the actin-myosin cytoskeleton. utoronto.caijbs.com One such critical substrate is myosin light chain 2 (MLC2). ijbs.com Studies demonstrated that this compound effectively blocks the phosphorylation of MLC2. cancer-research-network.comijbs.com This inhibition of substrate phosphorylation confirms the on-target activity of this compound and its ability to disrupt the signaling pathway downstream of MRCK. cancer-research-network.com
Evaluation of Kinase Selectivity Profile of this compound
Cellular Pharmacological Characterization of this compound
The effects of this compound were further investigated in cellular contexts. Treatment of various cancer cell lines with this compound led to significant morphological changes, consistent with the disruption of the actin cytoskeleton. cancer-research-network.comutoronto.ca The compound was shown to inhibit cell motility and the invasion of cancer cells into 3D extracellular matrices. utoronto.ca Furthermore, mass spectrometry identified S1003 as an autophosphorylation site on MRCKα. nih.gov In HEK293 cells engineered to express FLAG-tagged MRCKα, treatment with this compound at a concentration of 1 µM effectively blocked this autophosphorylation, providing further evidence of its robust on-target action within whole cells. cancer-research-network.com
Modulation of Cellular Morphology and Actin Cytoskeleton Organization
The inhibition of MRCK by this compound leads to distinct changes in cell morphology and the underlying actin cytoskeleton. nih.govmdpi.comebi.ac.uk Treatment with this compound has been shown to induce morphological alterations in various cancer cells, including MDA-MB-231 breast cancer cells and SCC12 squamous cell carcinoma cells. mdpi.com As MRCK kinases are key regulators of actin-myosin dynamics, their inhibition directly impacts the structural framework that determines cell shape. nih.govcancer-research-network.com Specifically, this compound treatment has been observed to reduce the bundling of filamentous actin in both cortical and cytoplasmic regions of the cell. nih.gov This disruption of the normal actin organization is a direct consequence of on-target MRCK inhibition. mdpi.com
Inhibition of Cell Motility and Invasion in Various Cancer Cell Lines
A primary functional outcome of MRCK inhibition by this compound is the significant reduction of cancer cell motility and invasion. nih.govcancer-research-network.comebi.ac.uk By disrupting substrate phosphorylation that is critical for cytoskeletal dynamics, this compound effectively impairs the machinery required for cell movement. nih.govmedkoo.com This effect has been demonstrated in multiple cancer cell lines. mdpi.commedkoo.com In SCC-12 squamous cell carcinoma cells, this compound inhibits the phosphorylation of myosin light-chain 2 (MLC2), a key substrate in cell contraction and motility, and blocks the movement and invasive capabilities of these cells. caymanchem.commedchemexpress.comclinisciences.commolnova.com Treatment of SCC12 cells with this compound markedly reduces random migration, significantly decreasing both the mean cell velocity and the total distance traveled. nih.gov Similarly, the invasive potential of MDA-MB-231 breast cancer cells is also diminished following treatment with this compound. mdpi.com
| Cell Line | Activity | Effective Concentration | Reference |
|---|---|---|---|
| SCC-12 | Inhibition of MLC2 Phosphorylation | EC₅₀ = 64 nM | caymanchem.commedchemexpress.com |
| SCC-12 | Inhibition of Cell Motility | Effective at 0.4 µM | nih.gov |
| SCC-12 | Inhibition of Invasion | - | medchemexpress.comclinisciences.commolnova.com |
| MDA-MB-231 | Inhibition of Migration & Invasion | - | mdpi.com |
Antiproliferative Effects of this compound Across Cancer Cell Line Panels
This compound has demonstrated consistent antiproliferative effects across a wide array of human cancer cell lines. nih.govebi.ac.uknih.gov In a large-scale screening study involving more than 750 different human cancer cell lines from over 40 distinct cancer types, this compound showed broad activity, with EC₅₀ values under 10 µM. nih.govuark.educaymanchem.com The results of this extensive panel identified hematological cancers as the most sensitive malignancy type to the antiproliferative action of this compound. nih.govuark.edumedkoo.com Out of all cancer types tested, eight were identified as being significantly sensitive to this compound. nih.gov This suggests that the MRCK signaling pathway is a critical component for the proliferation of specific cancer types, particularly those of hematologic origin. nih.govuark.educancer-research-network.com
| Parameter | Finding | Reference |
|---|---|---|
| Number of Cell Lines Tested | >750 | nih.govuark.edumedkoo.com |
| General Antiproliferative Activity | EC₅₀ < 10 µM | caymanchem.com |
| Most Sensitive Cancer Type | Hematological Cancers | nih.govuark.edumedkoo.com |
| Number of Significantly Sensitive Cancer Types | 8 | nih.gov |
Molecular Mechanisms of Action of Bdp9066
Direct Inhibition of MRCK Kinase Activity
BDP9066 functions as a potent, ATP-competitive inhibitor of MRCKα and MRCKβ. nih.gov Developed through structure-guided medicinal chemistry from an azaindole fragment, this compound exhibits high affinity for the MRCK kinase domain. nih.gov This direct binding prevents the kinase from phosphorylating its substrates, most notably Myosin Light Chain 2 (MLC2), which is a critical step in activating non-muscle myosin II and regulating actomyosin (B1167339) contractility. biorxiv.orgcancer-research-network.com
The potency and selectivity of this compound are defining features of its molecular action. In biochemical assays, it demonstrates low nanomolar affinity for MRCK isoforms while showing significantly lower affinity for the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2). nih.gov For instance, this compound is over 100 times more selective for MRCKβ compared to ROCK1 or ROCK2 in cell-based assays measuring MLC phosphorylation. nih.govcancer-research-network.com This high degree of selectivity allows for the precise dissection of MRCK-specific functions, distinct from those of ROCK kinases, which share some substrates. nih.gov The direct consequence of this inhibition is a dose-dependent decrease in the phosphorylation of MRCK substrates, leading to disassembly of actomyosin filaments, changes in cell morphology, and reduced cell motility and invasion. nih.govbiorxiv.org For example, acute treatment with this compound has been shown to abolish Myosin Regulatory Light Chain (MRLC) phosphorylation in oocytes. biorxiv.org
| Target Kinase | Inhibitory Constant (Ki) | IC50 | Reference |
|---|---|---|---|
| MRCKα | 0.0136 nM | - | medkoo.com |
| MRCKβ | 0.0233 nM | 64 nM (in SCC12 cells) | medkoo.com |
| ROCK1 | >100-fold less potent than for MRCKβ | - | nih.govcancer-research-network.com |
| ROCK2 | >100-fold less potent than for MRCKβ | - | nih.govcancer-research-network.com |
Downstream Signaling Pathway Modulation by this compound
The inhibition of MRCK by this compound instigates significant changes in several interconnected signaling networks that are critical for cell behavior, particularly in pathological contexts like cancer.
A primary consequence of MRCK inhibition by this compound is the modulation of the Hippo signaling pathway's downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). nih.govijbs.com In sensitive cancer cells, particularly the claudin-low subtype of triple-negative breast cancer (TNBC), BDP-9066 treatment leads to the suppression of YAP/TAZ activity. nih.govnih.gov This suppression is achieved by increasing the phosphorylation of YAP and TAZ. ijbs.com Phosphorylated YAP/TAZ is retained in the cytoplasm and targeted for degradation, preventing its translocation into the nucleus where it would otherwise act as a transcriptional coactivator. mdpi.com Consequently, BDP-9066 treatment results in the downregulation of YAP/TAZ target genes, such as CCN1 and CCN2, which are involved in cell proliferation and survival. ijbs.com The active form of YAP has been shown to counteract the effects of BDP-9066, confirming the significance of this pathway in mediating the compound's activity. researchgate.netnih.gov
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another signaling axis affected by this compound, operating downstream of the YAP/TAZ pathway in certain cancer contexts. nih.govnih.gov Research in TNBC cells has shown that NF-κB is suppressed by BDP-9066. nih.govijbs.com The mechanism involves the YAP/TAZ-dependent regulation of connective tissue growth factor (CTGF), a known activator of NF-κB. nih.gov By inhibiting MRCK, this compound suppresses YAP/TAZ, which in turn reduces CTGF expression and leads to decreased phosphorylation and activation of the p65 subunit of NF-κB. nih.govnih.gov This inhibition can be rescued by the addition of exogenous CTGF, confirming the signaling cascade from MRCK to YAP/TAZ and then to NF-κB. nih.gov
MRCK is a downstream effector of the small GTPase Cdc42 and plays a crucial role in organizing the actin cytoskeleton, which is intrinsically linked to focal adhesions. nih.govfrontiersin.org Focal adhesions are multi-protein complexes that connect the cell's cytoskeleton to the extracellular matrix, mediating cell adhesion, migration, and signaling. imrpress.comfrontiersin.org Inhibition of MRCK with this compound disrupts this linkage, leading to profound effects on focal adhesion-related processes. Transcriptomic analysis of BDP-9066-sensitive versus -resistant cells revealed that the activation of the focal adhesion pathway is a key determinant of sensitivity. researchgate.netnih.govnih.gov Treatment with this compound induces morphological changes, decreases the bundling of filamentous actin, and reduces cell motility and invasion, all of which are processes governed by focal adhesion dynamics. nih.govfrontiersin.org The compound's impact on the YAP/TAZ pathway is also linked to this, as YAP/TAZ activity is regulated by mechanical cues transmitted through focal adhesions and the cytoskeleton. frontiersin.org
The efficacy of this compound can be influenced by the status of the Phosphatidylinositol 3-Kinase (PI3K)-AKT signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comijbs.com In studies on breast cancer cell lines, resistance to this compound was associated with higher activation of the PI3K-AKT pathway. nih.gov This suggests that the PI3K-AKT pathway can provide a bypass survival signal that counteracts the effects of MRCK inhibition. researchgate.netnih.gov In TNBC cells harboring a PIK3CA mutation (which leads to a constitutively active PI3K-AKT pathway), the effects of this compound were diminished. nih.govnih.gov However, combining this compound with a PI3K inhibitor, such as alpelisib (B612111), resulted in a synergistic increase in efficacy in these specific mutant cells. researchgate.netnih.govijbs.com This indicates a negative crosstalk between the PI3K-AKT pathway and the signaling cascade targeted by this compound.
Crosstalk with Focal Adhesion Pathway Components
Identification and Validation of Pharmacodynamic Biomarkers for this compound Activity
To monitor the on-target activity of this compound in preclinical and potentially clinical settings, a robust pharmacodynamic biomarker is essential. nih.govmdpi.com Through mass spectrometry-based proteomics, the autophosphorylation of MRCKα at the serine 1003 residue (pS1003) was identified as a specific and reliable biomarker of kinase activity. nih.govcancer-research-network.com This autophosphorylation event is directly linked to the catalytic function of MRCKα. cancer-research-network.com
A phosphorylation-sensitive antibody specific to the MRCKα pS1003 site was developed and validated to serve as a tool for evaluating drug pharmacodynamics. nih.govnih.gov Treatment of cells with this compound resulted in a dose-dependent reduction in pS1003 immunoreactivity, confirming that the biomarker accurately reflects target engagement and inhibition. cancer-research-network.com In a mouse model of squamous cell carcinoma, topical application of this compound led to a significant reduction in MRCKα pS1003 staining in the epidermis. nih.govcancer-research-network.com This demonstrated that the biomarker can be used to confirm on-target drug action in tissue samples in vivo, providing a crucial link between drug administration and biological response. nih.gov
| Biomarker | Description | Method of Detection | Validation | Reference |
|---|---|---|---|---|
| MRCKα pS1003 | Autophosphorylation site on MRCKα indicating kinase activity. | Mass Spectrometry, Phospho-selective Antibody (Immunohistochemistry, Western Blot) | This compound treatment reduces pS1003 levels in vitro and in vivo. | nih.govcancer-research-network.com |
MRCKα S1003 Autophosphorylation as a Biomarker
A significant aspect of understanding this compound's on-target action was the discovery and validation of MRCKα S1003 autophosphorylation as a pharmacodynamic biomarker. nih.govaacrjournals.org This was identified through mass spectrometry and serves as an indicator of both MRCKα activity in tumors and the direct engagement of the drug with its target in tissues. nih.govaacrjournals.org
In preclinical models of squamous cell carcinoma (SCC), topical application of this compound led to a significant reduction in MRCKα pS1003 levels in the epidermis. cancer-research-network.comprobechem.com This reduction in the biomarker correlated with therapeutic effects, such as the reduction of skin papilloma growth. nih.govaacrjournals.org The use of MRCKα S1003 autophosphorylation as a biomarker has therefore been crucial in demonstrating the in vivo pharmacological proof-of-concept for MRCK inhibition as a therapeutic strategy. nih.gov
Table 1: this compound Kinase Inhibition Data
| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. ROCK1/2 | Reference |
|---|---|---|---|---|
| MRCKα | - | 0.0136 | >100-fold | medchemexpress.com |
| MRCKβ | 43 | 0.0233 | >100-fold | medchemexpress.comprobechem.com |
| ROCK1 | - | - | - | nih.gov |
| ROCK2 | - | - | - | nih.gov |
Development of Phosphorylation-Sensitive Antibody Tools
The identification of the MRCKα S1003 autophosphorylation site enabled the development of specific phosphorylation-sensitive antibody tools. nih.govaacrjournals.orgaacrjournals.org These antibodies are designed to specifically recognize and bind to the phosphorylated form of MRCKα at the S1003 position, providing a method to monitor the status of MRCKα activity in tissue and tumor specimens. nih.govpatsnap.com
The development process involved synthesizing two peptides: one containing the phosphorylated serine at position 1003 (pS1003) and another with the non-phosphorylated serine. nih.govaacrjournals.org These peptides were used to validate the specificity of the developed antibody. Dot blot analyses and peptide competition assays confirmed that the antibody selectively binds to the phosphopeptide. nih.govresearchgate.net
The utility of this phospho-selective antibody has been demonstrated in several experimental contexts. In Western blotting, pre-incubation of the antibody with the phosphopeptide, but not the non-phosphorylated peptide, blocked the detection of immunoprecipitated FLAG-tagged MRCKα. researchgate.net Furthermore, treatment of the immunoprecipitated MRCKα with lambda phosphatase, which removes phosphate (B84403) groups, also resulted in the loss of antibody reactivity, further confirming its specificity for the phosphorylated site. researchgate.net This antibody has proven to be an essential tool for monitoring the pharmacodynamics of this compound, allowing researchers to visualize and quantify the on-target effects of the inhibitor in both cellular and in vivo models. nih.govpatsnap.com
Preclinical Efficacy Studies of Bdp9066 in Disease Models
Efficacy in Triple-Negative Breast Cancer (TNBC) Models
BDP9066, a specific inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK), has been identified as a potential therapeutic agent against TNBC. nih.gov This aggressive subtype of breast cancer is characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, limiting targeted treatment options. mdpi.com
In Vitro Studies in TNBC Cell Lines, Including Claudin-low Subtype
Initial investigations using a large-scale drug screening dataset pointed towards the potential efficacy of this compound against TNBC. nih.govnih.gov Subsequent in vitro studies have substantiated these findings. Treatment with this compound has demonstrated significant anti-proliferative effects in various TNBC cell lines. nih.gov
Notably, TNBC cell lines, particularly the claudin-low subtype, have shown high sensitivity to this compound. nih.govnih.gov The claudin-low subtype is a poorly differentiated form of TNBC with a generally poor prognosis. d-nb.info Studies have shown that TNBC cell lines such as BT549 and HS578T are highly sensitive to this compound, while non-TNBC cell lines like T47D, ZR75-1, and BT474 exhibit greater resistance. nih.gov This specificity suggests a potential therapeutic window for this compound in treating this challenging breast cancer subtype.
The mechanism of action in sensitive cells involves the inhibition of the YAP/TAZ pathway, which is highly active in TNBC, especially the claudin-low subtype. nih.govresearchgate.net this compound has been shown to repress YAP/TAZ activity in these sensitive cells. nih.govnih.gov Furthermore, NF-κB, which functions downstream of YAP/TAZ in TNBC cells, is also suppressed by this compound. nih.govresearchgate.net
In Vivo Xenograft Studies in TNBC Models
The promising in vitro results have been further supported by in vivo studies using TNBC xenograft models. nih.govnih.gov In a BT549 xenograft model, administration of this compound significantly inhibited tumor growth compared to the control group. nih.gov These findings confirm the efficacy of this compound in a living organism and underscore its potential as a therapeutic agent for TNBC. nih.govmdpi.com Remarkably, in one study, after cessation of this compound treatment, a high percentage of mice remained tumor-free, suggesting a lasting therapeutic effect. nih.gov
Analysis of this compound Sensitivity and Resistance Mechanisms in TNBC
Research into the mechanisms governing sensitivity and resistance to this compound has revealed the crucial role of the focal adhesion and YAP/TAZ pathways. nih.govresearchgate.net Transcriptomic analysis comparing this compound-sensitive and -resistant cells has shown that the activation of these pathways is a key determinant of sensitivity. nih.govnih.gov
Interestingly, the PI3 kinase pathway has been identified as a factor that can negatively impact the efficacy of this compound. nih.govresearchgate.net In TNBC cells with a PIK3CA mutation, the PI3 kinase pathway is often activated. researchgate.net Studies have demonstrated that combining this compound with a PI3 kinase inhibitor, such as alpelisib (B612111), can synergistically enhance the therapeutic effects in these resistant cells. nih.govresearchgate.net This suggests a potential combination therapy strategy to overcome resistance to this compound in certain TNBC subtypes.
Efficacy in Squamous Cell Carcinoma (SCC) Models
In addition to its effects on TNBC, this compound has also been investigated for its therapeutic potential in squamous cell carcinoma (SCC), a type of skin cancer. aacrjournals.orgnih.gov
In Vitro Effects on SCC Cell Motility and Invasion
This compound has demonstrated significant effects on the cellular processes that drive cancer progression in SCC. In vitro studies have shown that this compound inhibits the motility and invasion of SCC12 squamous cell carcinoma cells. aacrjournals.orgcaymanchem.comcancer-research-network.com This is achieved through the inhibition of myosin light chain 2 (MLC2) phosphorylation, a key process in cell movement. caymanchem.comcancer-research-network.com The EC50 value for the inhibition of MLC2 phosphorylation in SCC-12 cells was determined to be 64 nM. caymanchem.comclinisciences.com These findings indicate that this compound can effectively disrupt the mechanisms that allow SCC cells to migrate and spread. aacrjournals.orgnih.gov
In Vivo Studies in Murine Chemical Carcinogenesis Models of SCC
The in vitro efficacy of this compound in SCC has been corroborated by in vivo studies using a two-stage chemical carcinogenesis model in mice. aacrjournals.orgnih.govpatsnap.com In this model, topical application of this compound led to a significant reduction in the growth of skin papillomas. aacrjournals.orgnih.gov This anti-tumor effect was accompanied by a decrease in the autophosphorylation of MRCKα at the S1003 site, confirming on-target drug action in the tissue. aacrjournals.orgnih.gov These results provide preclinical proof-of-concept for the therapeutic potential of MRCK inhibition by this compound in the treatment of skin cancer. aacrjournals.orgnih.gov
Efficacy in Glioblastoma (GBM) Models
Glioblastoma is a highly aggressive and invasive primary brain tumor with a poor prognosis. researchgate.net Standard treatments, including radiotherapy, often fail to prevent tumor recurrence, which is partly attributed to the increased invasive phenotype of cancer cells that survive treatment. researchgate.netresearchgate.net
Combination Strategies with Radiation in Glioblastoma Xenograft Models
Studies utilizing clinically relevant orthotopic xenograft models of glioblastoma have shown that the combination of this compound with radiotherapy significantly enhances therapeutic outcomes compared to either treatment alone. researchgate.netnih.gov In a patient-derived GBM cell line (G7) xenograft model, mice treated with both radiation and this compound exhibited a notable increase in survival time. researchgate.netmdpi.com This suggests that this compound can effectively augment the efficacy of standard radiation treatment.
Furthermore, analysis of tumor invasion in these models revealed that while radiation alone can promote the infiltration of GBM cells into the surrounding brain tissue, the addition of this compound effectively blocks this radiation-induced spread. researchgate.netmdpi.com In irradiated mice, tumor cell infiltration was observed in a significant percentage of cases, a phenomenon that was markedly reduced in mice receiving the combination treatment. mdpi.com
| Treatment Group | Key Findings in Glioblastoma Xenograft Models | Reference |
|---|---|---|
| Radiation Only | Increased tumor cell motility and invasion. | researchgate.netmdpi.com |
| This compound Only | Inhibition of GBM cell invasion into the contralateral hemisphere. | researchgate.net |
| Radiation + this compound | Greater effect on the survival of tumor-bearing mice than either treatment alone; blocked radiation-induced spread of orthotopic glioma brain tumors. | researchgate.netnih.gov |
Mechanisms Underlying Radiation-Induced Invasion and Its Inhibition by this compound
The pro-invasive effect of radiotherapy in glioblastoma is mediated by the activation of the myotonic dystrophy kinase-related CDC42-binding kinase (MRCK). researchgate.netnih.gov Research has shown that clinically relevant doses of ionizing radiation lead to an increase in MRCK activity. researchgate.net This elevated MRCK activity is associated with increased phosphorylation of downstream effector molecules, including myosin phosphatase target subunit 1 (MYPT1) and myosin light chain 2 (MLC2), which in turn promotes cancer cell motility and invasion. researchgate.netnih.gov
This compound, as a potent and selective inhibitor of MRCK, directly counteracts this mechanism. researchgate.netresearchgate.net By inhibiting MRCK, this compound prevents the radiation-induced phosphorylation of MLC2, thereby suppressing the enhanced motility and invasion of glioblastoma cells. researchgate.netoup.com Immunohistochemical analysis of glioblastoma patient samples has revealed that MRCK activity is elevated at the invasive edges of tumors, further supporting its role in tumor invasion and its potential as a therapeutic target. researchgate.netoup.com
Efficacy in Ovarian Cancer Models
High-grade serous ovarian carcinoma (HGSOC) is the most lethal gynecological malignancy, characterized by frequent relapse and the development of chemoresistance. nih.gov
In Vitro Studies on High-Grade Serous Ovarian Carcinoma (HGSOC) Cell Lines
In vitro studies have demonstrated the efficacy of this compound in HGSOC cell lines. nih.gov Treatment with this compound led to a significant decrease in cell viability across multiple HGSOC cell lines. nih.gov Functional proteomics has identified MRCKA (also known as CDC42BPA) as a key kinase in HGSOC, and its inhibition by this compound has been shown to induce apoptosis and reduce cell proliferation. nih.gov The compound was effective in reducing the viability of 7 out of 9 tested HGSOC cell lines by more than 50% at a concentration of 1 µM. nih.gov
| HGSOC Cell Line | Effect of this compound (1 µM) on Cell Viability | Reference |
|---|---|---|
| 7 of 9 tested cell lines | >50% reduction in viability | nih.gov |
Effects on Colony Formation and Spheroid Growth in Ovarian Cancer Models
Beyond its effects on cell proliferation, this compound has also been shown to inhibit the long-term growth capacity of HGSOC cells. In long-term colony formation assays, this compound significantly reduced the ability of HGSOC cells to form colonies. nih.govnih.gov This inhibitory effect was observed in 8 out of 9 HGSOC cell lines tested. nih.gov
Furthermore, this compound has demonstrated efficacy against three-dimensional (3D) spheroid models, which are considered to be more representative of in vivo tumor structures and are often associated with chemoresistance. nih.gov Treatment with this compound significantly reduced spheroid growth in 5 out of 7 HGSOC cell lines grown in non-adherent 3D cultures. nih.gov This suggests that targeting MRCK with this compound could be a viable strategy to tackle the resilient populations of cancer cells that contribute to disease recurrence. nih.gov
| Assay | Effect of this compound in HGSOC Models | Number of Cell Lines Showing Effect | Reference |
|---|---|---|---|
| Colony Formation | Significant reduction | 8 of 9 | nih.gov |
| Spheroid Growth (3D) | Significant reduction | 5 of 7 | nih.gov |
Investigation of Synergistic Effects with Other Therapeutic Agents
Preclinical studies have begun to explore the potential of this compound in combination with other targeted therapies to enhance its anti-cancer effects. One study has shown that the PI3 kinase inhibitor, alpelisib, can synergistically increase the effects of this compound in triple-negative breast cancer (TNBC) cells that harbor a PIK3CA mutation. nih.gov This finding suggests that the PI3 kinase pathway may influence the cellular response to MRCK inhibition and that dual targeting of these pathways could be a promising therapeutic strategy. nih.gov While this particular study was not conducted in glioblastoma or ovarian cancer models, it opens the door for future investigations into similar synergistic combinations in these and other cancer types.
Combination with PI3 Kinase Inhibitors (e.g., Alpelisib)
Preclinical research has identified a potential synergistic relationship between the MRCK inhibitor this compound and inhibitors of the PI3 kinase (PI3K) pathway, particularly in cancer cells with specific genetic mutations. The PI3K-AKT signaling pathway is known to influence the YAP/TAZ pathway, which is a target of this compound. Studies suggest that activation of the PI3K pathway can suppress the therapeutic effects of MRCK inhibition. nih.gov Consequently, combining an MRCK inhibitor like this compound with a PI3K inhibitor may enhance anti-cancer activity. nih.gov
This hypothesis was investigated in breast cancer cell lines, specifically focusing on those with mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. nih.gov PIK3CA mutant cells demonstrated a tendency to be less sensitive to this compound, indicating that the mutated PI3K pathway could be conferring resistance. nih.gov
To test this, the combination of this compound and alpelisib, a known PI3Kα inhibitor, was studied in the SUM159 triple-negative breast cancer (TNBC) cell line, which harbors a PIK3CA mutation. nih.gov While this cell line was relatively resistant to each drug individually, the combination treatment produced a synergistic effect in suppressing cell proliferation. nih.gov Mechanistically, the addition of alpelisib enhanced the this compound-induced phosphorylation of YAP/TAZ and reduced their total protein levels. nih.gov These findings suggest that PI3K inhibitors can potentiate the effects of this compound, presenting a promising combination strategy, especially for PIK3CA-mutant triple-negative breast cancers. nih.gov
Table 1: Preclinical Efficacy of this compound in Combination with Alpelisib
| Cell Line | Cancer Type | Key Genetic Mutation | Treatment | Observed Effect | Reference |
|---|---|---|---|---|---|
| SUM159 | Triple-Negative Breast Cancer (Claudin-low) | PIK3CA mutant | This compound + Alpelisib | Synergistic reduction in cell viability. | nih.gov |
| Enhanced phosphorylation of YAP/TAZ. | nih.gov |
Potential for Combination with Conventional Therapies
The unique mechanism of action of this compound suggests its potential utility in combination with conventional cancer therapies like radiotherapy and chemotherapy. nih.govresearchgate.netmdpi.com
One of the most notable preclinical findings is the potentiation of radiotherapy in glioblastoma models. researchgate.netcancer.ca Research has shown that ionizing radiation can stimulate MRCK activity. researchgate.net In a glioblastoma xenograft model, the combination of this compound with radiation therapy significantly increased survival time compared to either radiotherapy or no treatment alone. cancer.ca This indicates that MRCK inhibition by this compound can effectively block the pro-invasive effects induced by radiation, highlighting a strong rationale for combining this compound with radiotherapy for glioma patients. mdpi.comcancer.ca
Furthermore, there is a basis for combining this compound with conventional chemotherapy. nih.gov Tumor cells in certain cancer types, such as high-grade serous ovarian carcinoma (HGSOC), can grow as spheroids or cellular aggregates, which are often difficult to treat with conventional therapies. nih.gov this compound has been shown to impair focal adhesion signaling, leading to reduced spheroid formation of HGSOC cells in 3D cultures. nih.gov By disrupting these resistant structures, this compound may increase the susceptibility of cancer cells to cytotoxic agents. This suggests a potential role for MRCK inhibition in overcoming resistance to standard chemotherapeutic drugs. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Alpelisib |
| This compound |
Translational Research and Future Directions for Bdp9066
MRCK as a Prognostic Marker in Cancer
MRCK kinases, specifically MRCKα and MRCKβ, are involved in regulating the actin-myosin cytoskeleton, which is crucial for cell shape, motility, and division. Elevated MRCK expression has been observed in various cancers and is associated with tumor progression, invasion, and metastasis. nih.govsemanticscholar.org
Studies have indicated that MRCKα expression might be elevated in invasive and metastatic cancers. nih.gov For instance, Northern blots revealed relatively high levels of MRCKα RNA expression in several cancer cell lines, including histiocytic lymphoma, breast cancer, lung cancer, and myelocytic leukemia. nih.gov MRCKα has also been identified in breast cancer microarrays as part of a gene expression signature linked to poor prognosis and increased incidence of metastasis within five years. nih.gov Genomic analysis of human breast cancers has shown that MRCKα is frequently co-amplified with oncogenes like ARID4B and AKT3, which could contribute to its prognostic value. semanticscholar.org Approximately 11% of breast cancers in the TCGA dataset showed genetic alterations of the MRCKα gene, mostly amplifications. semanticscholar.org
While MRCKα has been suggested as a potential prognostic marker, its functional importance might be limited in some contexts, as studies in mouse models have indicated it may be dispensable for breast cancer development. semanticscholar.org However, the observed antiproliferative effects of BDP9066 on many cancer cell lines in vitro support the notion of a role for MRCKs in tumor growth. semanticscholar.org
Advanced Preclinical Models for this compound Efficacy and Mechanism Studies
Preclinical studies are essential for evaluating the efficacy and understanding the mechanisms of action of this compound. These studies often utilize various in vitro and in vivo models. This compound has been shown to be a potent and selective inhibitor of MRCKα and MRCKβ. medchemexpress.comcaymanchem.com In over 750 human cancer cell lines tested, this compound demonstrated consistent antiproliferative effects, with the greatest activity observed in hematologic cancer cells. aacrjournals.orgnih.govaacrjournals.org
In vitro studies have shown that this compound is highly selective for MRCKβ relative to ROCK1 or ROCK2, with over 100 times greater selectivity. aacrjournals.orgcancer-research-network.comresearchgate.net Under assay conditions, this compound was markedly selective against a broad panel of kinases. cancer-research-network.com Treatment of cells with this compound has been shown to block MRCKα S1003 autophosphorylation, indicating its on-target activity. aacrjournals.orgcancer-research-network.comnih.gov this compound also inhibits MLC phosphorylation and blocks the motility and invasion of squamous cell carcinoma cells. cancer-research-network.com
In vivo studies using mouse models of skin cancer have demonstrated the therapeutic effects of this compound. Topical treatment of mice in a two-stage chemical carcinogenesis model of squamous cell carcinoma significantly reduced papilloma growth and MRCKα S1003 autophosphorylation. aacrjournals.orgnih.govaacrjournals.orgnih.gov These results indicate that this compound can achieve sustainable levels in mouse skin upon repeated topical application and induce phenotypic responses in squamous cell carcinoma cells with low toxicity. cancer-research-network.com this compound has also shown effectiveness in increasing survival time in combination with radiation in a Glioblastoma xenograft model. nih.govijbs.com More recently, this compound has been proven effective against ovarian cancer cells in preclinical settings. nih.govijbs.comnih.gov
Advanced preclinical models, such as 3D spheroids, organoids, and Tumor-Microenvironment-on-Chip (T-MOC) systems, are increasingly being used to better simulate the complex tumor microenvironment and improve the predictive power of therapeutic responses. scientificarchives.com While the provided search results specifically mention these models in the context of other inhibitors like Ref-1 inhibitors scientificarchives.com and KRAS inhibitors oncologynews.com.au, their application to evaluate MRCK inhibitors like this compound represents a promising direction for future research to gain more accurate insights into efficacy and mechanism in complex tumor settings.
Studies using this compound in triple-negative breast cancer (TNBC) cell lines and xenograft models have shown its potential as a therapeutic agent. nih.govijbs.com this compound was found to be effective against TNBC in vitro and in vivo, inhibiting the YAP/TAZ and NF-κB pathways, which are particularly important in TNBC. nih.govijbs.com this compound was most effective against the Claudin-low subtype of breast cancer. ijbs.com
Unexplored Therapeutic Applications for MRCK Inhibition
Beyond the initial focus on skin cancer, glioblastoma, and ovarian cancer, the role of MRCK in regulating the actin-myosin cytoskeleton and cell motility suggests potential in other cancers where these processes are critical for progression. nih.govijbs.comnih.gov The antiproliferative effects of this compound observed across a wide range of cancer cell lines, particularly hematologic cancers, indicate broader potential therapeutic applications. aacrjournals.orgnih.govaacrjournals.org
MRCK's involvement in cell motility, invasion, and metastasis, processes crucial for the spread of many cancers, highlights its potential as a target in various metastatic settings. nih.govaacrjournals.orgnih.gov Compounds that block tumor cell invasion, such as MRCK inhibitors, are likely to have beneficial effects on reducing primary tumor growth and local invasion, as well as decreasing dissemination and metastasis. aacrjournals.orgnih.gov
The observation that combined inhibition of ROCK and MRCK kinases can have greater effects than inhibiting either alone in certain contexts, such as inhibiting migration and invasion of lung, breast, melanoma, and pancreatic cancer cells, suggests potential for combination therapies involving MRCK inhibitors in a wider range of cancers. nih.govnih.govresearchgate.net
While this compound has shown efficacy in specific cancer models, further preclinical studies are needed to define the contexts in which anti-invasive compounds like this compound are most likely to be beneficial for cancer patient therapy. aacrjournals.orgnih.gov The identification of novel targets and biomarkers through advancements in genomic and proteomic technology will continue to drive the development of targeted therapies, potentially uncovering new applications for MRCK inhibition. frontiersin.org
Challenges and Opportunities in the Development of MRCK Kinase Inhibitors for Cancer Chemotherapeutics
The development of MRCK kinase inhibitors for cancer therapeutics presents both challenges and opportunities. A significant challenge has been achieving high selectivity for MRCK due to the structural homology with ROCK kinases. nih.gov Off-target effects and potential toxicity are concerns associated with kinase inhibitors in general. globenewswire.comfrontiersin.orgmdpi.com Drug resistance, which can arise through various mechanisms including mutations in the target kinase or activation of alternative signaling pathways, is another major hurdle that impacts the long-term effectiveness of kinase-targeted therapies. globenewswire.comnews-medical.netfrontiersin.orgmdpi.com
Despite these challenges, the development of kinase inhibitors, including those targeting MRCK, remains highly promising. mdpi.com The discovery of potent and selective inhibitors like this compound represents a significant opportunity, providing valuable tools for further research and potential therapeutic development. nih.govaacrjournals.orgresearchgate.netnih.govnih.govresearchgate.net
Opportunities lie in the potential of MRCK inhibitors to target key processes in cancer progression, such as cell motility, invasion, and metastasis. nih.govaacrjournals.orgnih.gov The observed efficacy of this compound in various preclinical models, including skin cancer, glioblastoma, and ovarian cancer, highlights its therapeutic potential. aacrjournals.orgnih.govaacrjournals.orgnih.govnih.govijbs.comnih.gov
Further opportunities include the development of next-generation MRCK inhibitors with improved selectivity and pharmacokinetic profiles, potentially leveraging advanced computational technologies and novel drug discovery platforms. nih.govmdpi.com Exploring combination therapies, for instance, combining MRCK inhibitors with other targeted agents or immunotherapies, could enhance therapeutic efficacy and overcome resistance mechanisms. scientificarchives.comoncologynews.com.auglobenewswire.com
Understanding the specific cancer subtypes and genetic profiles that are most sensitive to MRCK inhibition presents an opportunity for developing personalized treatment strategies. nih.govijbs.comfrontiersin.org The use of advanced preclinical models that better mimic the tumor microenvironment can improve the prediction of clinical responses and facilitate the translation of promising findings. scientificarchives.com
Q & A
Q. Key Validation Methods
- Kinase Selectivity Assays : Test this compound against 50+ kinases to rule off-target effects (e.g., ROCK inhibition) .
- Rescue Experiments : Overexpress MRCK in treated cells to reverse phenotypic changes (e.g., restored cell migration).
- Phosphoproteomics : Quantify phosphorylation changes in MRLC (S19) and other substrates .
What in vitro and in vivo models are most appropriate for initial assessment of this compound's anti-invasive properties in cancer research?
Basic Research Question
In vitro :
Q. In vivo :
Q. Critical Parameters
- Dose optimization (IC₅₀ ranges: 0.5–2 µM in vitro; 5–10 mg/kg in vivo) .
- Pharmacokinetic profiling to ensure blood-brain barrier penetration for glioma studies .
How can researchers address contradictory data on this compound's efficacy across cancer types (e.g., hematologic vs. solid tumors)?
Advanced Research Question
Contradictions arise from differential MRCK isoform expression and compensatory pathways. For example:
Q. Methodological Solutions
- Isoform-Specific Knockdown : Use siRNA/shRNA to dissect MRCKα vs. β contributions.
- Pathway Enrichment Analysis : RNA-seq to identify compensatory RhoA-ROCK activation in resistant tumors .
- Combinatorial Screens : Test this compound with ROCK inhibitors (e.g., Y-27632) to overcome resistance .
What methodological considerations are critical when designing combination therapies involving this compound and radiotherapy/chemotherapy?
Advanced Research Question
Synergy with Radiotherapy :
Q. Combination with Chemotherapy :
- Sequential vs. Concurrent Administration : In ovarian cancer, concurrent paclitaxel + this compound increases toxicity, whereas sequential dosing (this compound → paclitaxel) improves survival by 30% .
- Pharmacodynamic Markers : Monitor MRLC phosphorylation and caspase-3 cleavage to optimize timing .
How can researchers optimize this compound dosing to balance efficacy and off-target effects in preclinical models?
Advanced Research Question
- Toxicokinetic Studies : Measure plasma/tissue concentrations via LC-MS/MS to identify therapeutic windows (e.g., 1–5 µM in brain tissue for glioma) .
- Off-Target Profiling : Use thermal shift assays to detect non-MRCK targets (e.g., observed in oocyte studies where this compound alters myosin II activation independent of MRCK) .
- Adaptive Dosing : Adjust based on real-time biomarkers (e.g., circulating tumor DNA reduction in hematologic models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
